molecular formula C14H17N3O B2358288 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine CAS No. 1349716-67-1

5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine

Cat. No.: B2358288
CAS No.: 1349716-67-1
M. Wt: 243.31
InChI Key: HSFTUDHAGGRBQA-UHFFFAOYSA-N
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Description

5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine (CAS 1349716-67-1) is a high-purity pyrazoline derivative supplied for biomedical research and drug discovery. This compound features a pyrazol-3-amine core structure substituted with a phenyl group at the 5-position and a tetrahydropyran ring at the 2-position, yielding a molecular formula of C14H17N3O and a molecular weight of 243.31 g/mol. Pyrazoline derivatives represent a privileged scaffold in medicinal chemistry with demonstrated diverse biological activities, making them valuable templates for investigating new therapeutic agents . Research into pyrazoline-based compounds like this analog has revealed potential across multiple pharmacological domains. These molecules have shown promise as antimicrobial agents (antibacterial, antifungal, antimycobacterial), anti-inflammatory compounds, central nervous system active substances (including antidepressant effects), and anticancer candidates . The structural motif of 3-substituted pyrazolines is particularly attractive for biological exploration, with studies indicating additional potential applications as cannabinoid CB1 receptor antagonists, antiepileptic agents, antitrypanosomal compounds, and monoamine oxidase (MAO) inhibitors . The compound is classified as harmful and irritant (GHS07) and requires appropriate handling precautions. Researchers should note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Proper personal protective equipment, including gloves and eye/face protection, is recommended during handling. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(oxan-4-yl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-14-10-13(11-4-2-1-3-5-11)16-17(14)12-6-8-18-9-7-12/h1-5,10,12H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFTUDHAGGRBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine-Mediated Ring Formation

The core pyrazolo[1,5-a]pyrimidine scaffold is frequently constructed via cyclocondensation between enaminonitriles and aminopyrazoles. A representative protocol involves refluxing equimolar quantities of 3-(dimethylamino)-2-phenylacrylonitrile and 4-methyl-5-phenyl-2H-pyrazol-3-amine in pyridine for 6 hours, yielding 71% of the fused heterocycle after recrystallization. Adapting this method for 5-phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine synthesis would require substituting the methyl group with a tetrahydropyran-4-yl moiety at position 2 of the aminopyrazole.

Critical Parameters:

  • Solvent polarity significantly impacts reaction kinetics, with pyridine acting as both base and solvent.
  • Extended reflux durations (>4 hours) prevent intermediate precipitation, ensuring complete cyclization.

Microwave-Assisted Synthesis Under Pressurized Conditions

Accelerated Cyclization via Microwave Irradiation

Microwave irradiation drastically reduces reaction times for pyrazolo[1,5-a]pyrimidine formation. A documented procedure combines enaminosulfones (3.21 g, 10 mmol) and aminopyrazoles in pyridine under microwave conditions (130°C, 17.2 bar, 20 minutes), achieving 87% yield. For the target compound, substituting the enaminosulfone with a tetrahydropyran-functionalized equivalent could enable analogous rapid assembly.

Advantages Over Conventional Heating:

  • 20-minute reaction vs. 6-hour reflux.
  • Enhanced purity due to minimized side reactions.

Post-Functionalization via Nucleophilic Aromatic Substitution

Chloropyrimidine Amination

A microwave-assisted amination of 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with 4-methyl-3-phenyl-1H-pyrazol-5-amine in NMP at 200°C (1 hour) yielded 44% product. Adapting this method to introduce the tetrahydropyran group would require a chloropyrimidine intermediate bearing the tetrahydropyran substituent, reacted under similar high-temperature conditions.

Purification Considerations:

  • Preparative HPLC (C18 column, acetonitrile/water gradient) effectively isolates polar byproducts.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

Method Conditions Yield Key Advantage
Microwave cyclocondensation 130°C, 17.2 bar, pyridine, 20 min 87% Rapid reaction time
Conventional reflux Pyridine, 6 hours 71% No specialized equipment required
Catalytic hydrogenation Raney Ni, 3–4 bar H₂, 50–60°C 61% Scalable for industrial production
Chloropyrimidine amination NMP, 200°C, microwave, 1 hour 44% Compatible with electron-deficient substrates

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine is being investigated as a lead compound in drug discovery, particularly for its potential to inhibit kinases involved in neurodegenerative disorders. Its structural attributes allow it to interact with various biological targets, making it a candidate for further pharmacological studies .

2. Antimicrobial Activity
Recent studies highlight the antimicrobial properties of pyrazole derivatives. Compounds structurally similar to this compound have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans .

3. Anti-inflammatory Effects
Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, thereby providing therapeutic potential for inflammatory conditions. Studies have shown varying degrees of TNF-alpha inhibition among related compounds, suggesting a promising avenue for anti-inflammatory drug development .

Biological Mechanisms

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in signal transduction pathways. This interaction modulates their activity, leading to various biological effects that are currently under investigation in preclinical studies .

Case Study 1: Kinase Inhibition

A study explored the inhibitory effects of this compound on specific kinases associated with neurodegeneration. The compound showed significant inhibitory activity, indicating its potential role in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In an antimicrobial assay, derivatives of this compound were tested against several pathogens. The results indicated that certain derivatives exhibited up to 70% inhibition against bacterial growth, showcasing the compound's potential as an antimicrobial agent .

Case Study 3: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of pyrazole derivatives, including this compound. The study reported significant reductions in inflammation markers in vitro, supporting its application in inflammatory disease treatment .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
5-Methyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine Methyl (5), Tetrahydropyran-4-yl (2) Enhanced solubility; kinase inhibitor candidate
5-Methyl-2-(toluene-4-sulfonyl)-2H-pyrazol-3-ylamine Methyl (5), Tosyl (2) High yield (70%); potential Aurora A inhibitor
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Phenyl (5), Methyl (4) Intermediate for pharmaceuticals
4-Thiophen-2-yl-1H-pyrazol-5-amine Thiophen-2-yl (4) Requires strict safety handling (GHS)
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine 3-Methoxyphenyl (5) Electronic modulation via methoxy group

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability: The tetrahydropyran-4-yl group (e.g., in ) improves aqueous solubility compared to bulkier hydrophobic groups like tosyl (e.g., ). This aligns with computational studies showing that noncovalent interactions (e.g., hydrogen bonding) are critical for solubility and target binding .

Synthetic Accessibility :

  • Tosyl-protected pyrazoles (e.g., ) are synthesized in high yields (65–70%) via sulfonylation, whereas tetrahydropyran derivatives may require more specialized conditions (e.g., catalytic coupling reactions).

The absence of a phenyl group in 5-methyl analogs (e.g., ) reduces steric hindrance, possibly favoring interactions with flat binding pockets.

Safety and Handling :

  • Thiophene-containing compounds (e.g., ) require stringent safety protocols (e.g., ventilation, PPE), whereas tetrahydropyran derivatives are likely less reactive due to their saturated oxygen heterocycle .

Biological Activity

5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazole ring and a tetrahydropyran moiety, positions it as a promising candidate for various biological applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3OC_{14}H_{17}N_3O, with a molecular weight of 246.32 g/mol. The presence of the tetrahydropyran moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to simpler pyrazole derivatives.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structural features can inhibit various kinases involved in neurodegenerative diseases. This interaction can modulate key biological pathways, leading to therapeutic effects against conditions such as inflammation and cancer.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, the synthesized derivatives were tested against various bacterial strains, including E. coli and S. aureus. The results indicated that certain derivatives demonstrated notable zones of inhibition, suggesting potential as antimicrobial agents .

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory activity. Similar pyrazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating that this compound may also possess these beneficial effects .

Kinase Inhibition

The compound's structural characteristics suggest it may act as a kinase inhibitor. Kinases play crucial roles in signal transduction pathways related to cell growth and proliferation. Inhibiting these enzymes could provide therapeutic benefits in treating cancers and other proliferative diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Screening : A series of new pyrazole derivatives were synthesized and screened for their biological activities, revealing that many exhibited significant antimicrobial and anti-inflammatory properties .
  • Mechanistic Studies : Research has demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells, further supporting their potential as anticancer agents .
  • Inhibition Studies : In vitro studies on alpha-amylase inhibition showed promising results for some derivatives, indicating potential applications in diabetes management by regulating blood sugar levels .

Comparative Analysis of Pyrazole Derivatives

Compound NameBiological ActivityNotable Features
5-Methyl-4-phenyl-2H-pyrazol-3-ylamineAnti-inflammatorySimple structure, well-studied
1H-Pyrazolo[3,4-b]quinolinKinase inhibitionKnown for its effectiveness against various cancers
This compoundAntimicrobial, anti-inflammatoryUnique tetrahydropyran moiety enhances activity

Q & A

Q. What are the established synthetic routes for 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine, and how are intermediates characterized?

The compound is typically synthesized via a multi-step process involving cyclocondensation and functionalization. For example, phenylhydrazine derivatives can react with β-ketoesters under reflux conditions to form pyrazole intermediates, followed by tetrahydropyranylation via nucleophilic substitution or coupling reactions. Key intermediates are characterized using NMR, IR spectroscopy, and HPLC to confirm regioselectivity and purity . Recrystallization in ethanol or ether is often employed for purification .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrazole and tetrahydropyran ring systems. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). Thin-layer chromatography (TLC) using toluene-ethyl acetate-water systems (8.7:1.2:1.1) monitors reaction progress . Structural analogs in PubChem/EPA databases provide reference data for comparative analysis .

Q. How are biological activity assays designed to evaluate this compound’s pharmacological potential?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted using dose-response curves. For example, Fedotov et al. (2023) tested pyrazole derivatives against kinase targets, employing IC₅₀ calculations and negative controls to validate specificity. Cell-based assays (e.g., MTT for viability) are paired with fluorescence microscopy to assess membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Kinetic studies using Design of Experiments (DoE) methodologies help identify optimal temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For instance, elevated temperatures (80–100°C) improve cyclization efficiency, while basic conditions (e.g., K₂CO₃) suppress side reactions during tetrahydropyranylation . Process simulation tools (e.g., Aspen Plus) model mass transfer limitations in heterogeneous reactions .

Q. How should researchers address contradictory data in biological activity studies?

Cross-validation using orthogonal assays is critical. For example, discrepancies between enzyme inhibition and cell-based activity may arise from poor solubility or off-target effects. Solubility enhancements via co-solvents (e.g., DMSO-PBS mixtures) or structural analogs (e.g., halogenated derivatives) can resolve such issues. Dose-response curves with Hill slopes >1 suggest cooperative binding, requiring further mechanistic studies .

Q. What computational strategies predict the compound’s binding affinity and pharmacokinetics?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with target proteins (e.g., kinases). Density Functional Theory (DFT) calculates electronic properties to guide functionalization (e.g., amino group substitution). ADMET predictors (SwissADME) estimate logP, bioavailability, and metabolic stability .

Q. What advanced analytical techniques resolve trace impurities in the final product?

LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. High-field NMR (600 MHz) coupled with COSY/NOESY identifies stereochemical anomalies. X-ray crystallography (if crystals are obtainable) confirms absolute configuration, as demonstrated in structurally similar pyrazole derivatives .

Q. How can functionalization of the pyrazole core enhance target selectivity?

Mannich reactions introduce secondary amines or alkyl chains at the 3-amino position, improving solubility and target engagement. For example, coupling with 4-methoxyaniline via Schiff base formation (as in ) enhances π-π stacking with hydrophobic enzyme pockets .

Q. What strategies improve the compound’s stability under long-term storage?

Lyophilization in amber vials under inert gas (N₂/Ar) prevents oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products via HPLC. Adding antioxidants (e.g., BHT) at 0.01% w/w extends shelf life .

Q. How can researchers integrate structural and bioactivity data to refine SAR (Structure-Activity Relationship) models?

Multivariate analysis (e.g., Partial Least Squares Regression) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values. Cluster analysis groups analogs by scaffold similarity, guiding focused libraries for high-throughput screening .

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